molecular formula C13H18O2 B14062638 (R)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran

(R)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran

Cat. No.: B14062638
M. Wt: 206.28 g/mol
InChI Key: IBOHXFWJVIANFF-CYBMUJFWSA-N
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Description

®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a benzyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. One common method is the reaction of benzyl alcohol with dihydropyran in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce functional groups into organic compounds in a more sustainable and versatile manner .

Chemical Reactions Analysis

Types of Reactions

®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran involves its ability to act as a protecting group for hydroxyl functionalities. The tetrahydropyranyl group can be selectively removed under acidic conditions, revealing the free hydroxyl group for further chemical transformations. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyranyl ethers: These compounds are similar in structure and function, used for protecting hydroxyl groups in organic synthesis.

    Benzyl ethers: Another class of protecting groups for alcohols, benzyl ethers can be removed under different conditions compared to tetrahydropyranyl ethers.

Uniqueness

®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is unique due to its combination of a benzyloxy group and a tetrahydropyran ring, providing specific reactivity and stability profiles that are advantageous in certain synthetic applications. Its ability to be selectively removed under mild conditions makes it a valuable tool in complex organic syntheses.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(2R)-2-(phenylmethoxymethyl)oxane

InChI

InChI=1S/C13H18O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m1/s1

InChI Key

IBOHXFWJVIANFF-CYBMUJFWSA-N

Isomeric SMILES

C1CCO[C@H](C1)COCC2=CC=CC=C2

Canonical SMILES

C1CCOC(C1)COCC2=CC=CC=C2

Origin of Product

United States

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